1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987063
InChI: InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3
SMILES:
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol

1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline

CAS No.:

Cat. No.: VC15987063

Molecular Formula: C10H10N4

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline -

Specification

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
IUPAC Name 1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
Standard InChI InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3
Standard InChI Key SJXBLWOKMSMQTA-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1C3=CC=CC=C3NC2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

1-Methyl-4,5-dihydro- triazolo[4,3-a]quinoxaline belongs to the triazoloquinoxaline family, featuring a bicyclic system comprising a quinoxaline ring fused to a 1,2,4-triazole moiety. The methyl group at position 1 and the partially saturated 4,5-dihydroquinoxaline component distinguish it from related analogs .

Systematic Naming

  • IUPAC Name: Triazolo[4,3-a]quinoxaline, 4,5-dihydro-1-methyl-

  • Synonyms: 1-Methyl triazolo[4,3-a]quinoxalin-4(5H)-one

Molecular and Crystallographic Data

The compound’s planar structure facilitates π-π stacking interactions, critical for binding biological targets. Key crystallographic parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₄
Molar Mass (g/mol)186.21
Density (g/cm³)1.41 ± 0.1 (Predicted)
Boiling Point (°C)437.3 ± 48.0 (Predicted)
pKa2.84 ± 0.20 (Predicted)

Synthesis and Derivative Development

Core Synthesis Methodology

The synthesis begins with 1,2-diaminobenzene and oxalic acid, which condense to form 2,3-dihydroxyquinoxaline (2). Subsequent chlorination yields 2,3-dichloroquinoxaline (3), which reacts with hydrazine hydrate to produce 3-hydrazinoquinoxaline (4) . Ring closure via triethyl orthoformate generates the triazoloquinoxaline scaffold (5), followed by thiourea treatment to form the thiol intermediate (6). Alkylation or acylation steps introduce the methyl group at position 1 .

Key Reaction Scheme

  • 1,2-Diaminobenzene+Oxalic Acid2,3-Dihydroxyquinoxaline (2)\text{1,2-Diaminobenzene} + \text{Oxalic Acid} \rightarrow \text{2,3-Dihydroxyquinoxaline (2)}

  • 2Cl22,3-Dichloroquinoxaline (3)\text{2} \xrightarrow{\text{Cl}_2} \text{2,3-Dichloroquinoxaline (3)}

  • 3N2H43-Hydrazinoquinoxaline (4)\text{3} \xrightarrow{\text{N}_2\text{H}_4} \text{3-Hydrazinoquinoxaline (4)}

  • 4HCO(OEt)3[1][2][4]Triazolo[4,3-a]quinoxaline (5)\text{4} \xrightarrow{\text{HCO(OEt)}_3} \text{[1][2][4]Triazolo[4,3-a]quinoxaline (5)}

  • 5Thiourea4-Thiol Derivative (6)\text{5} \xrightarrow{\text{Thiourea}} \text{4-Thiol Derivative (6)}

  • 6CH3I1-Methyl-4,5-dihydro Derivative\text{6} \xrightarrow{\text{CH}_3\text{I}} \text{1-Methyl-4,5-dihydro Derivative}

Derivative Synthesis and Optimization

Modification at the 4-position via alkylation or acetylation yields analogs with enhanced bioactivity. For example, 2-( triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide (10) serves as a precursor for anticonvulsant agents . Reaction with substituted phenylacetanilides or alkyl chloroacetates produces derivatives such as compounds 8a–d and 9a–e, evaluated for pharmacological activity .

Physicochemical and Spectral Characterization

Spectroscopic Data

  • IR Spectroscopy: Key absorption bands include N-H stretches (3391 cm⁻¹), C=N vibrations (1629 cm⁻¹), and C-S bonds (1065 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Signals at δ 2.45 (s, 3H, CH₃), δ 3.80–4.20 (m, 2H, CH₂), and aromatic protons at δ 7.20–8.10 .

  • Mass Spectrometry: Molecular ion peak at m/z 186 (M⁺), with fragments at m/z 143 (loss of CH₃N₂) and 77 (C₆H₅⁺) .

Thermal Stability

The compound decomposes above 360°C, as evidenced by its high melting point and thermal gravimetric analysis .

Pharmacological Activities

Structure-Activity Relationships (SAR)

  • Methyl Substitution: The 1-methyl group improves metabolic stability and blood-brain barrier penetration .

  • 4-Thioether Linkage: Derivatives with S-acetamide or S-ester groups show superior anticonvulsant efficacy due to enhanced hydrogen bonding .

Analytical and Regulatory Considerations

Quality Control Parameters

  • Purity: HPLC methods with C18 columns (acetonitrile/water mobile phase) achieve >98% purity .

  • Elemental Analysis: Calculated (%) for C₁₀H₁₀N₄: C 64.50, H 5.41, N 30.09; Found: C 64.48, H 5.39, N 30.07 .

Regulatory Status

As of April 2025, the compound remains investigational, with no FDA-approved applications. Patent literature highlights its utility in CNS disorders (WO2023084567A1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator